Lacto-N-neohexaose (LNnH)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

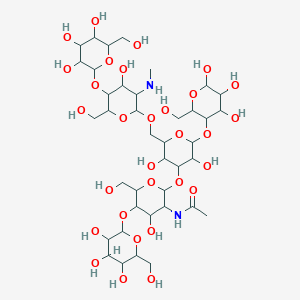

Lacto-N-neohexaose is a human milk oligosaccharide composed of six monosaccharide units. It is a type of complex carbohydrate found in human milk and plays a crucial role in the development of the infant gut microbiome and immune system. This compound is known for its prebiotic properties, promoting the growth of beneficial bacteria in the gut.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The chemical synthesis of lacto-N-neohexaose involves a convergent synthetic strategy. This method carefully refines reaction conditions and donor-acceptor combinations to minimize side reactions and achieve high yields in all glycosylation steps . The synthesis typically starts with the preparation of smaller oligosaccharide units, which are then linked together to form the final hexasaccharide structure.

Industrial Production Methods: Industrial production of lacto-N-neohexaose can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By expressing specific glycosyltransferases and optimizing the metabolic pathways, high yields of lacto-N-neohexaose can be produced . This method is advantageous due to its scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Lacto-N-neohexaose can undergo various chemical reactions, including glycosylation, fucosylation, and sialylation. These reactions are essential for modifying the oligosaccharide structure and enhancing its biological functions.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of lacto-N-neohexaose include glycosyl donors, glycosyl acceptors, and specific enzymes such as glycosyltransferases. Reaction conditions typically involve controlled pH, temperature, and the presence of metal ions like manganese (II) chloride .

Major Products Formed: The major products formed from these reactions include various fucosylated and sialylated derivatives of lacto-N-neohexaose. These derivatives have enhanced biological activities and are used in various research applications.

Applications De Recherche Scientifique

Lacto-N-neohexaose has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate synthesis. In biology, it plays a crucial role in understanding the interactions between human milk oligosaccharides and gut microbiota. In medicine, lacto-N-neohexaose is studied for its potential therapeutic effects, including its role in preventing infections and modulating the immune system. In the industry, it is used in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk .

Mécanisme D'action

The mechanism of action of lacto-N-neohexaose involves its interaction with specific receptors and enzymes in the gut. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, lacto-N-neohexaose can inhibit the adhesion of pathogenic bacteria to the gut lining, thereby preventing infections .

Comparaison Avec Des Composés Similaires

Lacto-N-neohexaose is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-neotetraose. its unique hexasaccharide structure provides distinct biological functions and benefits. Unlike lacto-N-tetraose, which has four monosaccharide units, lacto-N-neohexaose has six units, allowing for more complex interactions with gut microbiota and immune cells .

List of Similar Compounds:- Lacto-N-tetraose

- Lacto-N-neotetraose

- Lacto-N-hexaose

- Difucosyllacto-N-hexose

Lacto-N-neohexaose stands out due to its specific structure and the unique benefits it provides in promoting gut health and immune function.

Propriétés

Formule moléculaire |

C39H68N2O30 |

|---|---|

Poids moléculaire |

1045.0 g/mol |

Nom IUPAC |

N-[2-[3,5-dihydroxy-2-[[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C39H68N2O30/c1-9(47)41-17-22(52)31(69-38-28(58)24(54)19(49)11(4-43)64-38)14(7-46)66-36(17)71-33-20(50)15(67-39(29(33)59)70-32-12(5-44)62-34(60)26(56)25(32)55)8-61-35-16(40-2)21(51)30(13(6-45)65-35)68-37-27(57)23(53)18(48)10(3-42)63-37/h10-40,42-46,48-60H,3-8H2,1-2H3,(H,41,47) |

Clé InChI |

NUWXPVRSEMKSHK-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC)O)CO)OC6C(C(C(C(O6)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)

![Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]-](/img/structure/B15089234.png)

![[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met](/img/structure/B15089247.png)

![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)

![2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid](/img/structure/B15089277.png)